molecular formula C20H14O5 B2836315 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate CAS No. 898406-13-8

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate

Cat. No.: B2836315
CAS No.: 898406-13-8
M. Wt: 334.327
InChI Key: UCZDRXVLIVYSPY-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Other methods include the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can all differ depending on the specific compound .

Scientific Research Applications

Fluorescence Quenching Properties

Studies have explored the fluorescence quenching of newly synthesized coumarin derivatives, such as 4-(5-methyl-3-furan-2-yl-benzofuran-2-yl)-7-methyl-chromen-2-one (MFBMC) and similar compounds, by aniline in binary solvent mixtures. These investigations have provided insights into the quenching mechanisms, showing appreciable quenching and positive deviation from linearity in Stern-Volmer plots, explained by static and dynamic quenching models. The sphere of action static quenching model and finite sink approximation model were used to describe these phenomena, indicating that the quenching reactions are diffusion-limited and involve ground-state complex formation (Evale & Hanagodimath, 2009), (Hanagodimath, Evale, & Manohara, 2009).

Synthesis and Characterization

Another area of research focuses on the synthesis, characterization, and evaluation of the antimicrobial activity of new coumarin derivatives. These compounds have been synthesized through reactions of amino methyl coumarins, benzofuran, and benzoxazol with organic halides. The synthesized compounds demonstrated significant inhibitory activity against tested bacterial strains, showcasing their potential as antimicrobial agents (Al-Rifai et al., 2011).

Antimicrobial Activity

Further studies have synthesized β-amino carbonyl compounds containing coumarin and benzofuran moieties through a Mannich reaction. These compounds were screened for antimicrobial and antioxidant activities, with some showing promising results in microbial inhibition and free radical scavenging activity. The study also involved docking on the enzyme glucosamine-6-phosphate synthase to predict binding affinity and orientation at the active site of the receptor, highlighting their biological activity potential (Kenchappa et al., 2013).

Computational Investigation

A computational investigation on a similar benzofuran coumarin derivative has estimated the highest occupied molecular orbitals, lowest unoccupied molecular orbitals, theoretical bandgap energy, and electrostatic potential maps. This study provided valuable information on the compound's molecular orbital structure and electronegative sites, contributing to the understanding of its chemical behavior and potential applications in material science (Mallikarjunaiah, Girish, & Gurumurthy, 2021).

Safety and Hazards

The safety and hazards associated with benzofuran derivatives are not specifically mentioned in the sources I found. It’s important to consult the appropriate safety data sheets and other resources for specific information on a particular compound .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-11-7-18-14(9-17(11)23-12(2)21)15(10-20(22)25-18)19-8-13-5-3-4-6-16(13)24-19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZDRXVLIVYSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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